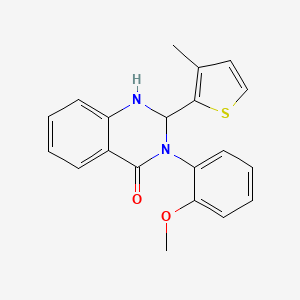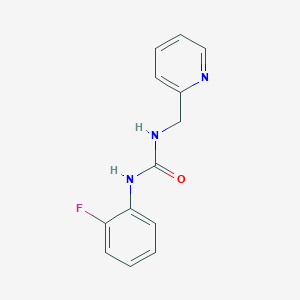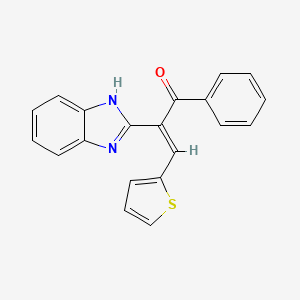
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: Studies have shown that 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing inflammation.
3. Antioxidant activity: Studies have shown that 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Anti-bacterial activity: This compound has been found to exhibit anti-bacterial activity against a wide range of bacterial strains, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis by activating specific signaling pathways.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell proliferation: Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
3. Scavenging of free radicals: 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Inhibition of bacterial growth: This compound has been found to inhibit the growth of a wide range of bacterial strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential applications in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for research on 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone. Some of these directions include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the molecular targets and signaling pathways involved in the biological activities of this compound.
3. Development of new derivatives of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone with improved bioavailability and potency.
4. Evaluation of the safety and toxicity of this compound in animal models.
5. Investigation of the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-bacterial activities. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved bioavailability and potency.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzamide with 2-methoxybenzoyl chloride and 3-methyl-2-thiophenecarboxylic acid in the presence of a base catalyst. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final compound. The synthesis method of this compound has been optimized to improve its yield and purity, making it suitable for further research.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-11-12-25-18(13)19-21-15-8-4-3-7-14(15)20(23)22(19)16-9-5-6-10-17(16)24-2/h3-12,19,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWJZOIYDDAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenyl)-2-(3-methyl-thiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)